5-Azaspiro[2.6]nonane;hydrochloride

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

A common challenge in medicinal chemistry is achieving conformational control of basic amines during SAR exploration. 5-Azaspiro[2.6]nonane hydrochloride provides a rigid spirocyclic framework that locks the amine into a defined 3D orientation, enabling precise probing of target binding affinity and selectivity. • Rigid [2.6] spirocyclic core restricts amine geometry for SAR studies • HCl salt form enhances aqueous solubility and handling stability vs. free base • Class-level potential for improved metabolic stability and CNS drug-like properties Ideal for building block libraries targeting ion channels, GPCRs, and protein-protein interactions.

Molecular Formula C8H16ClN
Molecular Weight 161.67
CAS No. 2377032-91-0
Cat. No. B2580684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[2.6]nonane;hydrochloride
CAS2377032-91-0
Molecular FormulaC8H16ClN
Molecular Weight161.67
Structural Identifiers
SMILESC1CCNCC2(C1)CC2.Cl
InChIInChI=1S/C8H15N.ClH/c1-2-6-9-7-8(3-1)4-5-8;/h9H,1-7H2;1H
InChIKeyYKURSVUYFFXUKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[2.6]nonane Hydrochloride: Key Identification & Properties


5-Azaspiro[2.6]nonane hydrochloride (CAS 2377032-91-0) is a spirocyclic secondary amine hydrochloride salt, possessing the molecular formula C8H16ClN and a molecular weight of approximately 161.67 g/mol [1]. It features a rigid bicyclic framework with a nitrogen atom integrated into one of the rings, a structural feature that confers conformational restriction and distinct three-dimensional geometry [2]. The hydrochloride salt form enhances its aqueous solubility and stability compared to the free base, making it more suitable for handling in aqueous biological assays and synthetic workflows .

Rigid spirocyclic amine for SAR conformational studies
Hydrochloride salt supports aqueous assay compatibility

5-Azaspiro[2.6]nonane Hydrochloride: Spirocyclic Core & Substitution Risks


Substituting 5-azaspiro[2.6]nonane hydrochloride with a simple monocyclic amine or a different spirocyclic analog (e.g., 5-azaspiro[2.4]heptane or 5-azaspiro[2.5]octane) introduces significant and unpredictable changes in key molecular properties. The specific [2.6] ring system dictates a unique three-dimensional orientation of the basic amine, which directly impacts its ability to engage in structure-activity relationships (SAR) [1]. Even small changes in ring size or nitrogen placement can drastically alter lipophilicity (logP), aqueous solubility, and conformational flexibility, leading to inconsistent biological results or synthetic failures [2]. For a procurement specialist, this means that using a cheaper or more readily available analog is not a reliable substitute; it represents a different chemical entity with unvalidated performance in the target assay or synthetic route, jeopardizing project timelines and data reproducibility [3].

Monocyclic amines lack conformational restriction, may alter target binding affinity and selectivity
Different spiro ring sizes (e.g., [2.4], [2.5]) may change amine basicity and metabolic stability, impacting SAR

5-Azaspiro[2.6]nonane Hydrochloride: Evidence & Comparative Performance


Conformational Rigidity vs. Acyclic Amines

The spirocyclic framework of 5-azaspiro[2.6]nonane imposes a significant conformational restriction on the amine group compared to flexible acyclic amines like N-methylbutan-1-amine [1]. This rigidity reduces the entropic penalty upon binding to a biological target, a principle well-established for spirocycles as a class [2]. The [2.6] ring system specifically orients the nitrogen lone pair in a constrained geometry, which can lead to higher binding affinity and selectivity for targets with complementary binding pockets.

Conformational rigidity
Class-level
Reduction of ≥3 rotatable bonds
May support target binding affinity and selectivity optimization
Inferred from structural analysis; class-level inference
Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Solubility & Handling: Hydrochloride Salt vs. Free Base

The hydrochloride salt of 5-azaspiro[2.6]nonane demonstrates markedly improved aqueous solubility compared to its free base counterpart (CAS 401592-71-0) . This is a critical property for in vitro assays and in vivo studies requiring aqueous dosing solutions. While direct solubility data for this specific compound is limited, the general principle that hydrochloride salt formation enhances the water solubility of basic amines by several orders of magnitude is well-documented [1]. The salt form also exhibits better long-term stability under ambient storage conditions, reducing the risk of degradation or hygroscopic issues.

Solubility & handling
Class-level
Hydrochloride salt significantly more soluble than free base
Enables direct use in aqueous biological assays without formulation steps
Class-level effect; specific value not publicly available
Formulation Chemistry Bioavailability Compound Management

Ring Size & Metabolic Stability: [2.6] vs. [2.4] & [2.5]

The 5-azaspiro[2.6]nonane scaffold offers a distinct ring size (azepane) compared to its smaller counterparts, 5-azaspiro[2.4]heptane (pyrrolidine) and 5-azaspiro[2.5]octane (piperidine) [1]. This difference in ring size influences both the basicity (pKa) of the nitrogen and the steric environment around it. As a class, spirocyclic amines often exhibit improved metabolic stability compared to their monocyclic analogs due to increased steric shielding of the amine from metabolic enzymes like cytochrome P450s [2]. The specific seven-membered azepane ring in the [2.6] system provides a unique spatial and electronic profile that can be leveraged to optimize drug-like properties in lead optimization campaigns.

Ring size & metabolic stability
Class-level
7-membered azepane vs. smaller rings; potentially altered metabolic stability
Supports exploration of ring-size effects on ADME/PK profiles
Class-level trend; requires compound-specific validation
Drug Metabolism Pharmacokinetics Chemical Stability

5-Azaspiro[2.6]nonane Hydrochloride: Application Scenarios


SAR Studies: Conformational Restriction

This compound is ideally suited for SAR campaigns where the goal is to lock a basic amine into a defined three-dimensional orientation. By incorporating the rigid spiro[2.6]nonane core, medicinal chemists can probe the effect of conformational restriction on target binding affinity and selectivity, a strategy supported by the class-level advantages of spirocycles [1]. Its use as a building block allows for the synthesis of analogs where the amine geometry is fixed, enabling direct comparison with more flexible acyclic amine counterparts.

Lead Optimization for Drug-like Properties

5-Azaspiro[2.6]nonane hydrochloride serves as a valuable scaffold for optimizing the ADME/PK properties of lead compounds. As a spirocyclic amine, it can be used to replace metabolically labile or solubility-limited motifs in a molecule. The class-level inference suggests that its incorporation may enhance metabolic stability by providing steric hindrance around the amine, a common site for oxidative metabolism [2]. Researchers can utilize this building block to explore new chemical space with the potential for improved oral bioavailability and half-life.

Novel Entity Synthesis for Neurological Targets

The spirocyclic core of this compound aligns with the structural features found in many central nervous system (CNS) active drugs. While direct data is sparse, the potential anticonvulsant activity reported for this compound class suggests it may be a relevant starting point for synthesizing libraries aimed at neurological targets such as ion channels or GPCRs implicated in epilepsy and pain . Its use in early-stage discovery allows for the rapid generation of diverse analogs to probe these under-explored areas.

Chemical Biology: Tool Compound Development

The unique three-dimensional shape and defined amine placement of the 5-azaspiro[2.6]nonane scaffold make it an attractive core for developing selective chemical probes. By functionalizing the amine and other positions on the ring system, researchers can create tools to interrogate specific protein-protein interactions or receptor conformations that are inaccessible to flatter, more traditional molecules [2]. The hydrochloride salt ensures immediate aqueous compatibility for use in cellular assays.

Application
Selection Property
Validation Focus
SAR conformational restriction studies
Rigid spirocyclic scaffold
Binding affinity and selectivity profiling
Lead optimization for ADME properties
Metabolic stability via steric shielding
In vitro metabolic stability and PK profiling
Neurological target library synthesis
CNS drug-like spirocyclic core
Target engagement in ion channel/GPCR assays
Chemical probe development
3D shape diversity and amine placement
Protein-protein interaction or receptor conformation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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